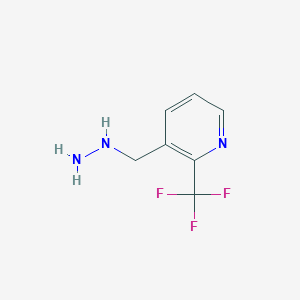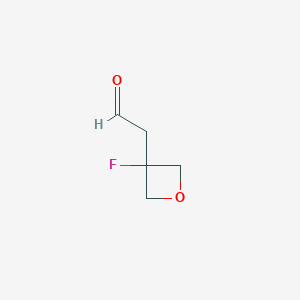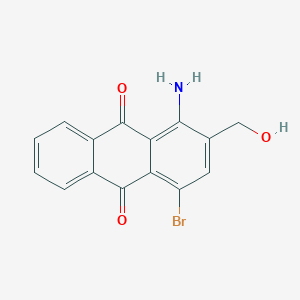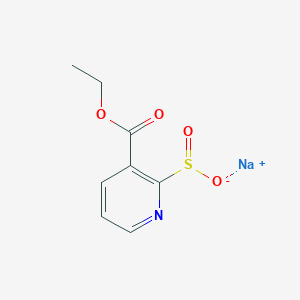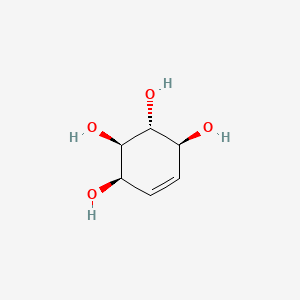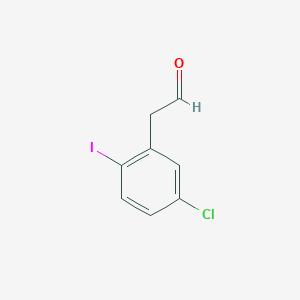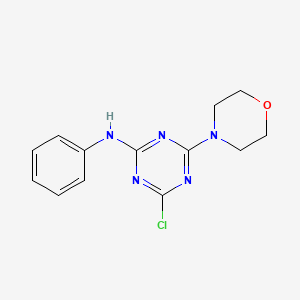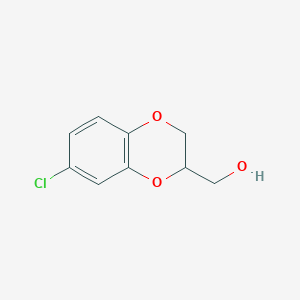
(7-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is an organic compound that belongs to the class of benzodioxins It is characterized by the presence of a chloro substituent at the 7th position and a methanol group attached to the 2nd position of the dihydro-1,4-benzodioxin ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (7-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the dihydro-1,4-benzodioxin ring.
Methanol Addition: The methanol group is introduced via a nucleophilic substitution reaction, where a suitable methanol derivative reacts with the intermediate compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of dihydro-1,4-benzodioxin-2-yl)methanol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or sodium thiolate under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro-1,4-benzodioxin-2-yl)methanol.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
(7-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (7-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol involves its interaction with specific molecular targets. The chloro and methanol groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
- (7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)(4-ethylphenyl)methanol
- (7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methylphenyl)methanol
Comparison:
- Uniqueness: (7-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is unique due to the position of the methanol group, which influences its chemical reactivity and potential applications.
- Chemical Properties: The presence of different substituents at the 6th position in similar compounds can lead to variations in their physical and chemical properties, such as melting point, boiling point, and solubility.
Propriétés
Formule moléculaire |
C9H9ClO3 |
|---|---|
Poids moléculaire |
200.62 g/mol |
Nom IUPAC |
(6-chloro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol |
InChI |
InChI=1S/C9H9ClO3/c10-6-1-2-8-9(3-6)13-7(4-11)5-12-8/h1-3,7,11H,4-5H2 |
Clé InChI |
UAPKPWQRKCZUEU-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=C(O1)C=CC(=C2)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


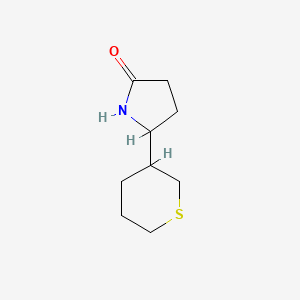

![6-Bromopyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13125536.png)



